molecular formula C12H12N2O3 B2795420 N-Formyl-dl-tryptophan CAS No. 16108-03-5; 27520-72-5

N-Formyl-dl-tryptophan

Cat. No.: B2795420
CAS No.: 16108-03-5; 27520-72-5
M. Wt: 232.239
InChI Key: RNEMLJPSSOJRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Framework of Formylated Amino Acids in Biochemistry

Formylation is a chemical process where a formyl group (-CH=O) is added to a compound. wikipedia.org In biochemistry, this modification of amino acids plays a crucial role in several biological processes. wikipedia.org

One of the most significant examples is N-formylmethionine (fMet), a derivative of the amino acid methionine. quora.com In bacteria, mitochondria, and chloroplasts, fMet is the initiating amino acid in protein synthesis. wikipedia.org The formyl group is added to methionine after it has been attached to its specific transfer RNA (tRNA) by the enzyme methionyl-tRNA formyltransferase. wikipedia.org This formylated methionine is recognized by the translational machinery to start the process of building a protein chain. wikipedia.org In most cases, the formyl group, and often the entire fMet residue, is removed from the protein after translation. wikipedia.org

The formylation of amino acids is not limited to protein synthesis initiation. Two formylation reactions are also essential steps in the de novo biosynthesis of purines, which are fundamental components of DNA and RNA. wikipedia.org

Context of N-Formyl-dl-tryptophan within Tryptophan Metabolism and its Derivatives

Tryptophan is an essential amino acid, meaning it must be obtained through diet. nih.gov It serves as a building block for proteins and a precursor for the synthesis of several bioactive molecules. oup.com The metabolism of tryptophan primarily occurs through three main pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. nih.govspandidos-publications.com

The kynurenine pathway is the major route for tryptophan degradation, accounting for over 95% of its metabolism. spandidos-publications.compreprints.org In the first and rate-limiting step of this pathway, tryptophan is oxidized by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to produce N-formyl-L-kynurenine. nih.govspandidos-publications.comrsc.org This intermediate is then hydrolyzed by an enzyme called arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine and formate. nih.govebi.ac.ukenzyme-database.orgwikipedia.org L-kynurenine is a central metabolite that can be further converted into various biologically active compounds. nih.gov

This compound itself is a synthetic derivative and not a direct intermediate in the main tryptophan metabolic pathways in humans. lookchem.com However, its structure is closely related to the naturally occurring N-formyl-L-kynurenine. The study of synthetic derivatives like this compound can provide insights into the enzymes and reactions involved in tryptophan metabolism. For instance, research has explored the use of this compound as a substrate for enzymes like aminoacylases, which are involved in the resolution of racemic mixtures of amino acids. nih.govresearchgate.net

Tryptophan has many derivatives, both natural and synthetic, that are subjects of research.

Table 1: Selected Derivatives of Tryptophan

Compound Name CAS Number Molecular Formula
5-Hydroxytryptophan 56-69-9 C11H12N2O3
N-Acetyl-L-tryptophan 1218-34-4 C13H14N2O3
5-FLUORO-DL-TRYPTOPHAN 154-08-5 C11H11FN2O2
N-Cbz-L-Tryptophan 7432-21-5 C19H18N2O4
N-[(tert-Butoxy)carbonyl]-L-tryptophan 13139-14-5 C16H20N2O4
This compound 16108-03-5 C12H12N2O3
Fmoc-D-tryptophan 86123-11-7 C26H22N2O4

This table is generated based on data from various chemical suppliers and databases. chemicalbook.com

Historical Trajectory of Research on this compound and Related Compounds

The study of tryptophan and its metabolic pathways has a rich history. Tryptophan was first isolated in 1901 by Sir Frederick Hopkins. ebsco.com Subsequent research focused on understanding its nutritional importance and its role as a precursor to various metabolites.

The kynurenine pathway, where the formylated compound N-formyl-L-kynurenine plays a key role, began to be unraveled in the mid-20th century. Research by Mehler and Knox in 1950 detailed the enzymatic hydrolysis of formylkynurenine in the liver. enzyme-database.org Hayaishi and Stanier in 1951, and Jakoby in 1954, further characterized the enzymes involved in this process in bacteria and Neurospora, respectively. enzyme-database.org

The synthesis of this compound and related compounds has been a part of the broader effort to understand the chemistry and biology of tryptophan and its derivatives. For example, a 1952 paper by C. E. Dalgliesh in the Journal of the Chemical Society described the synthesis of N′-formyl-DL-kynurenine and related compounds. researchgate.netgoogle.com

Research into the resolution of racemic mixtures of amino acids, including N-acyl derivatives of tryptophan, has also been a significant area of study. Patents from the mid-20th century describe processes for resolving dl-acyl tryptophan compounds, including this compound, into their respective L- and D-isomers. google.com These methods often employed enzymatic approaches using acylases. google.com More recent research continues to explore the use of various acylases for the production of enantiomerically pure amino acids from N-formyl and other N-acyl derivatives. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMLJPSSOJRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936447
Record name N-(Hydroxymethylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-03-5
Record name N-(Hydroxymethylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Pathways and Metabolic Transformations of N Formylkynurenine

Biosynthesis of N-Formylkynurenine from Tryptophan

Three distinct enzymes are known to catalyze the conversion of L-tryptophan to N-formylkynurenine: Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase 1 (IDO1), and Indoleamine 2,3-dioxygenase 2 (IDO2). wikipedia.orgnih.gov These enzymes incorporate a molecule of dioxygen into the substrate, leading to the formation of N-formylkynurenine. nih.goved.ac.uk

Tryptophan 2,3-Dioxygenase (TDO) Catalysis of L-Tryptophan Oxidation

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing oxidoreductase that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway. wikipedia.orgtocris.com Discovered in the 1930s, TDO is a homotetrameric enzyme primarily located in the liver, where it plays a central role in regulating systemic L-tryptophan levels. nih.govwikipedia.orgtocris.compnas.org The enzyme specifically catalyzes the oxidative cleavage of L-tryptophan to generate N-formyl-kynurenine. tocris.com TDO exhibits high substrate specificity, primarily acting on L-tryptophan and some of its derivatives substituted at the 5- and 6-positions of the indole (B1671886) ring. nih.gov The tetrameric structure of TDO is dependent on its four heme cofactors, which must be in a reduced state for the enzyme to be active. tocris.com

Indoleamine 2,3-Dioxygenase 1 (IDO1) Catalysis of L-Tryptophan Oxidation

Indoleamine 2,3-dioxygenase 1 (IDO1) is another heme-containing enzyme that catalyzes the same O2-dependent oxidation of L-tryptophan to N-formylkynurenine. wikipedia.orged.ac.ukelisakits.co.uk First isolated in 1967, IDO1 is a monomeric enzyme. nih.govnih.gov Unlike the liver-restricted TDO, IDO1 is expressed ubiquitously throughout the body in many extrahepatic tissues, but not typically in the liver. nih.gov IDO1 has a broader substrate specificity than TDO, capable of catabolizing D-tryptophan, tryptamine, and 5-hydroxytryptamine (serotonin) in addition to L-tryptophan. nih.goved.ac.uk This enzyme is a key component of the immune system, where its expression is induced by inflammatory stimuli like interferon-gamma (IFN-γ). wikipedia.orgnih.gov By catabolizing tryptophan, IDO1 creates an immunosuppressive microenvironment. wikipedia.orgtaylorandfrancis.com

Indoleamine 2,3-Dioxygenase 2 (IDO2) Catalysis

Discovered in 2007, Indoleamine 2,3-dioxygenase 2 (IDO2) is a homolog of IDO1, encoded by a nearby gene. nih.govnih.gov Despite high sequence similarity to IDO1, IDO2 exhibits significantly lower catalytic activity toward L-tryptophan. nih.govresearchgate.net Its evolutionary persistence suggests it has a relevant biological function, though perhaps not primarily as a tryptophan-degrading enzyme. nih.govresearchgate.net Some studies suggest IDO2 may function more as a signaling molecule. nih.gov IDO2 is expressed in specific tissues and cells, including antigen-presenting cells like B cells and dendritic cells, as well as the liver, kidney, and brain. nih.govfrontiersin.org In the context of autoimmunity, evidence suggests IDO2 can act as a pro-inflammatory mediator. nih.gov

Mechanistic Insights into Dioxygenase Activity and Formylkynurenine Formation

The catalytic mechanism of heme dioxygenases involves the formation of a ternary complex between the ferrous enzyme, the L-tryptophan substrate, and molecular oxygen. nih.goved.ac.uk The binding order can differ between enzymes; for TDO, substrate binding precedes dioxygen binding, while for IDO1 the order is more complex. nih.gov Once the ternary complex is formed, the enzyme activates O2. nih.goved.ac.uk

Early mechanistic proposals suggested that the reaction proceeds via a Criegee or a dioxetane rearrangement from a hydroperoxide intermediate to form N-formylkynurenine. ed.ac.ukresearchgate.net However, more recent experimental data has challenged these models. nih.govacs.orglatrobe.edu.au Mass spectrometry studies have identified an intermediate consistent with the insertion of a single oxygen atom into the substrate, suggesting a ring-opening mechanism. nih.govacs.orglatrobe.edu.aunih.gov This alternative mechanism proposes the formation of an epoxide intermediate, followed by cleavage of the C2–C3 bond to yield the final N-formylkynurenine product. nih.gov This indicates that the dioxygenation may be an outcome of two sequential monooxygenation reactions. researchgate.net

Enzyme Regulation and Expression Profiles in Biological Systems

The expression and regulation of TDO, IDO1, and IDO2 are distinct, reflecting their different biological roles. nih.gov TDO expression is largely confined to the liver, where it is responsible for degrading excess dietary tryptophan. nih.govpnas.org Its activity is regulated by its substrate, as TDO protein levels decrease when tryptophan levels are depleted. pnas.org

IDO1 is expressed in numerous extrahepatic tissues and is a key immunoregulatory enzyme. nih.govwikipedia.org Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govnih.gov This induction allows IDO1 to play a crucial role in immune tolerance and response to inflammation. wikipedia.org

IDO2 has a more restricted and basal expression pattern than IDO1, found in immune cells, kidney, liver, and brain. frontiersin.org Its regulation appears distinct from IDO1, with some evidence suggesting it is regulated by the aryl hydrocarbon receptor (AhR), a receptor for the tryptophan catabolite kynurenine. nih.gov

FeatureTryptophan 2,3-Dioxygenase (TDO)Indoleamine 2,3-Dioxygenase 1 (IDO1)Indoleamine 2,3-Dioxygenase 2 (IDO2)
Structure Homotetramer wikipedia.orgtocris.compnas.orgMonomer nih.govpnas.orgHomolog of IDO1 nih.gov
Primary Location Liver nih.govtocris.compnas.orgUbiquitous in extrahepatic tissues nih.govKidney, liver, epididymis, antigen-presenting cells frontiersin.org
Substrate Specificity Highly specific for L-Tryptophan nih.govBroad (L-Trp, D-Trp, Tryptamine, Serotonin) nih.goved.ac.ukLow activity with L-Trp; metabolizes other derivatives frontiersin.org
Primary Function Systemic tryptophan homeostasis wikipedia.orgpnas.orgImmune regulation, tolerance nih.govwikipedia.orgUnclear; potential signaling and pro-inflammatory roles nih.govnih.gov
Regulation Substrate (L-Tryptophan) levels pnas.orgInduced by Interferon-γ (IFN-γ) wikipedia.orgnih.govDistinct from IDO1; potentially regulated by AhR frontiersin.orgnih.gov

Further Enzymatic Hydrolysis of N-Formylkynurenine

Following its synthesis from tryptophan, N-formyl-L-kynurenine is rapidly hydrolyzed in the second step of the kynurenine pathway. nih.gov This reaction is catalyzed by the enzyme kynurenine formamidase (KFase), also known as arylformamidase. nih.govqmul.ac.uk KFase efficiently catalyzes the hydrolysis of N-formyl-L-kynurenine and water into L-kynurenine and formate. nih.govqmul.ac.uk This step is crucial for continuing the metabolic cascade that ultimately leads to the production of several biologically active molecules and the de novo synthesis of NAD+. nih.gov

Non-Enzymatic Fates and Chemical Reactivity of the Formyl Group

Beyond its rapid enzymatic hydrolysis, N-formylkynurenine possesses inherent chemical reactivity, allowing it to participate in non-enzymatic reactions. Recent research has highlighted that these alternative pathways represent a significant, previously underappreciated branch of tryptophan catabolism. biorxiv.orgnih.gov

Under physiological conditions (37 °C, pH 7.4), N-formylkynurenine can undergo a non-enzymatic deamination to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). nih.govresearchgate.net This reactive species can then rapidly form adducts with biological nucleophiles. researchgate.net Key intracellular antioxidants such as cysteine and glutathione have been shown to react with NFK-CKA in minutes. nih.govbiorxiv.org

This reactivity is specific to NFK; its downstream metabolite, kynurenine, does not deaminate under the same physiological conditions. biorxiv.orgnih.gov The balance between the enzymatic hydrolysis of NFK to kynurenine and its non-enzymatic conversion to NFK-CKA is influenced by the activity of serum hydrolases. These enzymes can suppress NFK deamination by hydrolyzing NFK to kynurenine approximately three times faster than the deamination reaction occurs. nih.govresearchgate.net This suggests that the abundance and compartmentalization of hydrolases act as a regulatory switch, directing the metabolic flow of NFK between the canonical enzymatic pathway and this non-enzymatic, nucleophile-scavenging branch. biorxiv.orgnih.gov

The enzymatic hydrolysis of N-formylkynurenine by kynurenine formamidase releases formate. wikipedia.org Formate is a key one-carbon unit that can enter the one-carbon metabolic pool, which is essential for the biosynthesis of purines, thymidine, and for the methylation of various biological molecules. While the direct contribution of NFK-derived formate to one-carbon metabolism is not extensively detailed, the high flux through the kynurenine pathway suggests it could be a significant source.

The formyl group of N-formylkynurenine has been proposed to play a role in detoxification processes. Research has suggested that the transfer of NFK's formyl group to environmental toxins could be a mechanism for enzyme-mediated detoxification in the liver. biorxiv.org This suggests a potential protective function for NFK, where its formyl group is utilized to modify and neutralize harmful xenobiotics.

Systemic Context and Metabolic Interplay

The balance between these two branches of NFK metabolism is critical. The canonical pathway leads to the production of kynurenine and its downstream metabolites, which have well-established roles in modulating immune responses and neuronal activity. taylorandfrancis.commdpi.com The non-enzymatic pathway, on the other hand, acts as a scavenging system for nucleophiles, potentially impacting the cellular redox state by consuming antioxidants like glutathione. nih.govresearchgate.net The relative activity of arylformamidase versus the rate of non-enzymatic deamination likely dictates the predominant fate of NFK in different tissues and under various physiological or pathological conditions. biorxiv.orgnih.gov Therefore, NFK stands as a key metabolic switchpoint, influencing not just the canonical kynurenine pathway but also a novel, non-enzymatic branch with distinct biological consequences. biorxiv.org

Interactions within the Broader Kynurenine Pathway Branchpoints

The kynurenine pathway (KP) is a complex network of enzymatic reactions that metabolize tryptophan into several key intermediates and, ultimately, nicotinamide adenine dinucleotide (NAD+). The pathway begins with the oxidative cleavage of the indole ring of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), yielding N-formylkynurenine. nih.govnih.gov This initial step is the rate-limiting stage of the entire pathway. nih.gov

Traditionally, NFK was considered a transient intermediate that is rapidly hydrolyzed by kynurenine formamidase (KFase) to form L-kynurenine (KYN). nih.govnih.gov However, recent research has challenged this view, revealing that NFK itself possesses significant chemical reactivity and can divert from the canonical KP into a novel, non-enzymatic branch. This alternative pathway involves the deamination of NFK to form an electrophilic NFK-carboxyketoalkene (NFK-CKA). This reactive molecule can then rapidly form adducts with various nucleophiles. bio-techne.comnih.gov

The direction of NFK's metabolic fate, whether it proceeds down the conventional path to KYN or enters this alternative branch, appears to be regulated by the local enzymatic environment. The presence of hydrolytic enzymes acts as a rheostat; when abundant, these enzymes favor the rapid conversion of NFK to KYN, thus keeping it within the canonical pathway. Conversely, in environments with lower hydrolytic enzyme activity, NFK is more likely to undergo deamination and enter the nucleophile-scavenging branch. bio-techne.comnih.gov

This discovery highlights a previously unrecognized branchpoint in the kynurenine pathway, originating directly from NFK. This adds a new layer of complexity to the regulation of the KP and suggests that NFK's role extends beyond that of a simple precursor to KYN. The balance between these two competing pathways for NFK metabolism likely has significant physiological implications, influencing the production of downstream kynurenine metabolites and the interaction with cellular nucleophiles.

Cross-talk with Serotonin (B10506) and Indole Metabolic Pathways

The metabolism of tryptophan is a crucial biochemical crossroads, with the kynurenine, serotonin, and indole pathways all competing for this essential amino acid as their common substrate. The initial conversion of tryptophan to N-formylkynurenine by IDO and TDO enzymes represents the committed step of the kynurenine pathway, and its activity level directly impacts the availability of tryptophan for the other two pathways. frontiersin.org

The vast majority of free tryptophan, approximately 95%, is catabolized through the kynurenine pathway. A much smaller fraction, around 1-2%, is directed towards the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine), while about 4-6% is metabolized by the gut microbiota via the indole pathway. nih.gov This distribution underscores the dominant role of the kynurenine pathway in tryptophan metabolism.

The activity of the IDO and TDO enzymes is a key regulatory point in this metabolic partitioning. Under basal conditions, the flux through the kynurenine pathway is maintained at a steady state. However, under certain physiological or pathological conditions, such as inflammation, the expression and activity of IDO are significantly upregulated. frontiersin.org This increased IDO activity shunts a greater proportion of tryptophan towards the production of N-formylkynurenine and subsequent kynurenine pathway metabolites.

This shunting of tryptophan has significant consequences for the serotonin and indole pathways. A reduction in the availability of tryptophan can limit the synthesis of serotonin, which has been implicated in the pathophysiology of various neurological and psychiatric conditions. frontiersin.org Similarly, a decrease in tryptophan available to the gut microbiota can alter the production of indole derivatives, which are now recognized as important signaling molecules in gut health and systemic immunity. scholaris.ca Thus, the enzymatic conversion of tryptophan to N-formylkynurenine serves as a critical control point that mediates the cross-talk between these three major metabolic pathways.

Influence on Tryptophan Homeostasis within Biological Systems

The kynurenine pathway, initiated by the formation of N-formylkynurenine, is the primary mechanism for maintaining tryptophan homeostasis in the body. nih.gov As an essential amino acid, tryptophan levels must be tightly regulated to ensure its availability for critical functions such as protein synthesis, while also preventing the accumulation of potentially toxic levels of tryptophan itself. The catabolism of tryptophan through the kynurenine pathway accounts for approximately 95% of its degradation, highlighting the central role of this pathway in managing tryptophan levels. frontiersin.org

The rate-limiting enzymes of the kynurenine pathway, IDO1 and TDO, are the key regulators of this homeostatic process. TDO, primarily located in the liver, is responsible for clearing excess dietary tryptophan from the circulation. Its activity is regulated by both substrate (tryptophan) availability and hormonal signals, such as glucocorticoids. nih.gov This allows for a dynamic response to fluctuations in tryptophan intake.

IDO1, on the other hand, is more widely distributed in extrahepatic tissues and is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ). nih.gov This induction of IDO1 in the context of an immune response leads to a localized depletion of tryptophan, which has profound effects on immune cells. This localized control of tryptophan levels is a key mechanism of immune regulation.

The conversion of tryptophan to N-formylkynurenine by these enzymes is therefore not only the first step in a metabolic pathway but also a critical component of a sophisticated system for maintaining tryptophan balance. By controlling the rate of tryptophan degradation, the kynurenine pathway ensures that sufficient tryptophan is available for the synthesis of proteins and other essential molecules like serotonin, while also preventing the detrimental effects of excessive tryptophan.

EnzymeLocationPrimary Regulator(s)Role in Tryptophan Homeostasis
Tryptophan 2,3-dioxygenase (TDO) Primarily LiverTryptophan levels, GlucocorticoidsRegulates systemic tryptophan levels, clearing excess from diet. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Extrahepatic tissues, Immune cellsInterferon-gamma (IFN-γ) and other pro-inflammatory cytokinesRegulates local tryptophan levels, particularly in the context of immune responses. nih.gov

Role of Tryptophan Metabolites in Immune Regulation (e.g., T-lymphocyte mediated immunity)

The catabolism of tryptophan via the kynurenine pathway, beginning with the formation of N-formylkynurenine, is a major mechanism of immune regulation, particularly in the context of T-lymphocyte mediated immunity. This immunomodulatory effect is exerted through two primary mechanisms: the depletion of tryptophan from the local microenvironment and the direct action of kynurenine pathway metabolites on immune cells. bio-techne.comresearchgate.net

The enzyme IDO1 is a key player in this process. Its expression is induced in antigen-presenting cells (APCs), such as dendritic cells and macrophages, in response to inflammatory signals. researchgate.net The resulting increase in IDO1 activity leads to a rapid depletion of tryptophan in the immediate vicinity of these cells. T-lymphocytes are highly sensitive to tryptophan availability, and a lack of this essential amino acid arrests their proliferation and can induce apoptosis (programmed cell death). nih.govnih.gov This localized tryptophan depletion is a powerful mechanism for suppressing T-cell responses and promoting immune tolerance.

In addition to the effects of tryptophan starvation, the metabolites produced downstream of N-formylkynurenine have direct immunomodulatory properties. Kynurenine, the product of NFK hydrolysis, and other downstream metabolites can actively shape the immune response. For instance, kynurenine can promote the differentiation of naïve T-cells into regulatory T-cells (Tregs), a subset of T-cells that actively suppress immune responses and maintain self-tolerance. nih.gov This effect is, at least in part, mediated by the interaction of kynurenine with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor expressed in various immune cells. nih.gov

Furthermore, certain kynurenine pathway metabolites have been shown to selectively induce apoptosis in pro-inflammatory Th1 cells, while sparing Th2 cells. nih.gov This differential effect can skew the immune response towards a less inflammatory phenotype. The complex interplay between tryptophan depletion and the direct signaling of kynurenine pathway metabolites allows for a nuanced and multifaceted regulation of T-lymphocyte mediated immunity.

MechanismDescriptionKey MoleculesEffect on T-lymphocytes
Tryptophan Depletion Localized reduction of tryptophan levels by IDO1-expressing cells.Indoleamine 2,3-dioxygenase 1 (IDO1)Inhibition of proliferation, induction of apoptosis. nih.govnih.gov
Direct Metabolite Action Kynurenine and other metabolites act as signaling molecules.L-kynurenine, 3-hydroxyanthranilic acid, quinolinic acidPromotion of regulatory T-cell (Treg) differentiation, selective apoptosis of Th1 cells. nih.govnih.gov

Chemical Synthesis and Derivatization of N Formyl Dl Tryptophan

Synthetic Routes to N-Formyl-dl-tryptophan

The creation of this compound involves the introduction of a formyl group (-CHO) onto the alpha-amino group of tryptophan. The selection of a synthetic route often depends on factors such as desired yield, scale, and the need to avoid side reactions, such as formylation of the indole (B1671886) nitrogen.

Direct formylation involves treating tryptophan with a formylating agent. These methods are often preferred for their straightforwardness.

A well-established method for the N-formylation of amino acids, including tryptophan, involves the use of formic acid in the presence of an activating agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov In this procedure, DCC activates formic acid to form a more reactive acylating intermediate. This intermediate then readily reacts with the nucleophilic alpha-amino group of the tryptophan molecule.

The reaction is typically performed in a suitable organic solvent, such as chloroform. nih.gov A key advantage of this method is that it can be carried out under relatively mild conditions. For instance, in peptide synthesis applications, the activation of formic acid with DCC is often conducted at 0°C, followed by the formylation reaction at a slightly higher temperature of 4°C overnight to prevent the decomposition of formic acid and improve yields. nih.govresearchgate.net This approach has been successfully applied to the solid-phase synthesis of N-terminal formylated peptides, demonstrating its efficacy. nih.govresearchgate.net The primary byproduct of this reaction is N,N'-dicyclohexylurea, which is insoluble in many organic solvents and can be removed by filtration.

Table 1: Reaction Conditions for N-Formylation using Formic Acid and DCC

Parameter Condition Rationale
Formylating Agent Formic Acid Source of the formyl group.
Activating Agent N,N'-dicyclohexylcarbodiimide (DCC) Activates formic acid to a more reactive species.
Temperature 0°C to 4°C Low temperatures enhance yield by preventing formic acid decomposition. nih.gov
Solvent Chloroform, Diethyl Ether, DMF Provides a medium for the reaction.

| Reaction Time | 4 hours to overnight | Allows for the completion of the formylation process. researchgate.net |

Research has shown that various inorganic and organoelement halides can serve as effective acidic promoters for the direct N-formylation of the tryptophan indole ring (Nᵢₙ-formylation). nih.govresearchgate.net While this modifies a different nitrogen atom than in Nα-Formyl-dl-tryptophan, the methodology is a key aspect of tryptophan derivatization. In these reactions, halides like trimethylsilyl (B98337) bromide (Me₃SiBr) and phosphorus tribromide (PBr₃) have been found to be highly efficient. nih.gov

Phosphorus tribromide, in particular, is noted for being a less expensive yet highly effective alternative to Me₃SiBr. nih.gov The reaction is typically carried out in formic acid. researchgate.net This method has been optimized for a convenient and reproducible laboratory-scale synthesis of Nᵢₙ-formyltryptophan hydrobromide. nih.gov It is important to note that the scope of this specific method appears to be limited to indoles that are substituted at the C-3 position, such as tryptophan. nih.govresearchgate.net

Table 2: Comparison of Halide Promoters for Nᵢₙ-Formylation of Tryptophan

Halide Promoter Chemical Formula Key Characteristics
Trimethylsilyl Bromide Me₃SiBr Highly efficient promoter for Nᵢₙ-formylation. nih.gov

For laboratory-scale synthesis of tryptophan derivatives, reproducibility and scalability are crucial. The method employing phosphorus tribromide (PBr₃) as a promoter for Nᵢₙ-formylation has been successfully scaled up to 150 mmol, highlighting its practicality. nih.gov This procedure is described as convenient and reproducible, making it suitable for routine laboratory use. nih.gov A critical consideration for this method is its substrate scope; it is most effective for indoles with a substituent at the C-3 position. nih.gov When considering Nα-formylation, methods using aqueous formic acid have been developed that offer significant practical advantages. These procedures eliminate the need for strictly anhydrous conditions, provide excellent yields, often require no further purification, and can achieve selective N-formylation in the presence of other functional groups like hydroxyls. scispace.com

The synthesis of specific enantiomers (N-Formyl-L-tryptophan or N-Formyl-D-tryptophan) requires an enantioselective approach. This can be achieved through several strategies:

Starting with an Enantiopure Precursor: The most straightforward method is to begin with enantiomerically pure L-tryptophan or D-tryptophan and then apply one of the Nα-formylation methods described previously. Since the formylation of the alpha-amino group does not typically affect the chiral center, the stereochemistry is retained.

Asymmetric Synthesis: More complex strategies involve the asymmetric synthesis of the tryptophan backbone itself. For example, methods utilizing chiral reagents, such as the Schöllkopf chiral reagent, have been successfully employed to synthesize unnatural S-amino acids with high stereoselectivity. acs.org This approach constructs the chiral center during the synthesis, which can then be followed by N-formylation.

Enzymatic Resolution: Biosynthetic pathways, such as the reaction catalyzed by the enzyme tryptophan synthase (TrpS), produce L-tryptophan with absolute stereocontrol. chim.it While not a direct synthesis of the N-formyl derivative, enzymes could potentially be used to resolve a racemic mixture of this compound or a precursor.

Direct N-Formylation Methodologies for Tryptophan

This compound in Peptide Synthesis Applications

The primary application of N-formyl-tryptophan is in peptide synthesis, where the formyl group serves as a protecting group for the α-amino function of tryptophan. researchgate.net Protecting the N-terminus is essential to prevent the amino acid from self-polymerizing and to ensure that it couples in the correct sequence with another amino acid whose carboxyl group has been activated.

The formyl group is advantageous because it is stable under the conditions required for peptide bond formation. researchgate.net Hydrogen chloride in formic acid has been used as a reagent for cleaving other protecting groups like the t-butyloxycarbonyl (Boc) group, a system in which Nᵢₙ-formyltryptophan is stable. researchgate.net The use of a formyl protecting group has been demonstrated in the synthesis of tryptophan-containing peptides. researchgate.net Furthermore, N-terminal formylated peptides themselves are of significant biological interest, as they can act as chemoattractants for phagocytic leukocytes in host defense mechanisms. nih.gov The synthesis methods developed for N-formyl-tryptophan are therefore directly applicable to the production of these biologically active molecules.

Solid-Phase Peptide Synthesis (SPPS) as a Building Block

This compound, appropriately protected at its α-amino group, serves as a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, allowing for the sequential addition of amino acids. The use of Nα-Fmoc-Nin-formyl-L-tryptophan is particularly common, where the Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group during the coupling steps. This derivative is appreciated for its stability under standard synthesis conditions, which contributes to higher yields and purity in the final peptide product.

The incorporation of N-formyltryptophan into a peptide sequence is achieved through standard coupling protocols, such as those employing carbodiimide activation (e.g., DIC/HOBt) or pre-formed active esters. The choice of coupling reagent and conditions is critical to ensure efficient amide bond formation without undesirable side reactions. The solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away after each coupling and deprotection cycle.

Protecting Group Strategies for the Indole Nitrogen Moiety

The indole side chain of tryptophan is susceptible to modification, particularly acid-catalyzed side reactions like tert-butylation, during the repetitive deprotection steps in SPPS. The N-formyl group on the indole nitrogen (Nin-formyl) serves as an effective protecting group to mitigate these unwanted reactions. This protection is crucial for maintaining the integrity of the tryptophan residue throughout the synthesis.

An important consideration when using Trp(For) in Boc-SPPS is the potential for formyl group transfer. It has been observed that a free Nα-amino group of the peptide can act as a nucleophile, leading to an irreversible transfer of the formyl group from the indole nitrogen to the N-terminal amine. This side reaction can result in truncated peptide by-products. The rate of this transfer is sequence-dependent and can be suppressed by using "in situ neutralization" techniques during the synthesis.

Deprotection and Cleavage Procedures for N-Formyltryptophan in Peptides

The removal of the Nin-formyl group (deformylation) is a critical final step in the synthesis of tryptophan-containing peptides where this protecting group has been employed. The conditions for deprotection must be carefully chosen to be effective without damaging the final peptide.

Several methods have been developed for the deprotection of the Nin-formyl group. One common approach involves treatment with a nucleophile in a basic medium. However, care must be taken to avoid side reactions.

In the context of Boc-based SPPS, a two-step deprotection/cleavage procedure has been reported. In the first step, other acid-labile protecting groups are removed using a weak hard acid like trimethylsilyl bromide-thioanisole in trifluoroacetic acid (TFA). The second step involves cleaving the peptide from the resin and simultaneously removing the formyl group with a stronger hard acid, such as trimethylsilyl trifluoromethanesulfonate in TFA or with liquid hydrogen fluoride (HF).

The use of dithiols, such as 1,2-ethanedithiol (EDT) or 1,4-butanedithiol, in liquid hydrogen fluoride has been shown to be an effective method for the deprotection of Nin-formyl tryptophan. Deformylation is typically complete within a short period at 0°C. The efficiency of peptide cleavage from the resin is generally not affected by the presence of the dithiol. Another reagent, a mixture of HF–Me2S–p-thiocresol–p-cresol, has also been found to efficiently and quantitatively remove the Nin-formyl protecting group with minimal side reactions.

Deprotection/Cleavage Method Reagents Key Features
Two-Step Acidolysis1. Trimethylsilyl bromide-thioanisole/TFA2. Trimethylsilyl trifluoromethanesulfonate/TFA or HFEfficient deformylation of the Nin-formyltryptophan moiety.
Dithiol in Liquid HFHF:anisole:EDT or HF:EDTComplete deformylation in a short time at 0°C.
Low HF Concentration MixtureHF–Me2S–p-thiocresol–p-cresolEfficient and quantitative removal of the Nin-formyl group with minimal side reactions.

Synthesis of N-Formyltryptophan-Containing Dipeptide and Oligopeptide Derivatives

The synthesis of dipeptides and oligopeptides containing N-formyltryptophan is a valuable strategy for creating molecules with specific biological activities or for use as research tools. These smaller peptide derivatives can be synthesized using either solution-phase or solid-phase methods.

In solution-phase synthesis, protected N-formyltryptophan is coupled with another protected amino acid in a suitable solvent. The resulting dipeptide can then be deprotected and further elongated if desired. This method offers flexibility but can be more labor-intensive for longer peptides.

Solid-phase synthesis is generally preferred for oligopeptides. The synthesis begins with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids, including N-formyltryptophan. Our previous studies identified an Fmoc-(S,R)-tryptophan-containing dipeptide derivative that selectively inhibited neutrophil elastase release induced by formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) in human neutrophils rsc.org. This has led to the design and synthesis of a series of tryptophan-containing dipeptides to investigate their pharmacological activities, particularly as antagonists for the formyl peptide receptor 1 (FPR1) rsc.org.

Chemical Modifications for Research Probes and Analogues

The chemical modification of this compound is a key strategy for developing research probes and analogues to investigate biological processes. These modifications can be designed to study enzyme mechanisms or to serve as markers for biological phenomena such as oxidative stress.

Design and Synthesis of Enzyme Substrate Analogues for Mechanistic Studies

Substrate analogues are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. By modifying the structure of the natural substrate, researchers can probe the active site of an enzyme, identify key catalytic residues, and trap reaction intermediates.

In the context of enzymes that process tryptophan, N-formyltryptophan can be used as a starting point for the synthesis of such analogues. For example, modifications to the indole ring, the amino acid backbone, or the formyl group itself can be introduced to study enzymes like tryptophan lyase. This enzyme is involved in the cleavage of the Cα-Cβ bond of aromatic amino acids. The synthesis of various tryptophan derivatives allows for the investigation of how structural changes affect substrate binding and catalytic activity nih.gov.

The synthesis of these analogues often involves multi-step organic chemistry, starting from protected tryptophan or N-formyltryptophan derivatives. These synthetic routes must be carefully designed to be compatible with the desired modifications and to allow for the eventual deprotection to yield the final substrate analogue.

Enzyme Type of Analogue Purpose of Study
Tryptophan LyaseModified Tryptophan DerivativesProbing the early steps of the enzyme mechanism.
Indoleamine 2,3-dioxygenase1-methyl-DL-Trp, beta-(3-benzofuranyl)-DL-alanine, beta-[3-benzo(b)thienyl]-DL-alanineTo serve as competitive inhibitors and study substrate binding. nih.gov

Development of Molecular Probes for Oxidative Stress Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, can lead to cellular damage. Tryptophan residues in proteins are particularly susceptible to oxidation by ROS.

The oxidation of tryptophan can lead to the formation of several products, including N-formylkynurenine (NFK). NFK is a stable product of the reaction of tryptophan with singlet oxygen or through other oxidative pathways. The formation of NFK within proteins can be used as a marker for oxidative stress.

While this compound itself is not typically used as a direct probe, its oxidation product, NFK, serves as a valuable indicator. For instance, in the study of photosynthesis, the accumulation of NFK in the CP43 subunit of Photosystem II has been shown to correlate with high light stress and a decrease in oxygen-evolving activity plos.org. This suggests that NFK can act as a signal for damage and repair in this system plos.org.

The detection of NFK in biological samples can be achieved through various analytical techniques, including mass spectrometry and UV resonance Raman spectroscopy. Furthermore, an immunological approach using polyclonal antiserum for the detection of NFK has been developed, providing a versatile tool for assaying oxidative protein modifications nih.gov. The synthesis of peptides containing NFK is also crucial for developing standards and tools to study the consequences of tryptophan oxidation nih.gov.

Advanced Analytical Methodologies for N Formyl Dl Tryptophan Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing N-Formyl-dl-tryptophan, enabling its separation from other structurally similar tryptophan metabolites. The choice of chromatographic technique depends on the specific requirements of the analysis, such as sample complexity, required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptophan and its derivatives. nih.gov The separation is typically achieved on reversed-phase columns, such as octadecyl silica (B1680970) (C18), which separate compounds based on their hydrophobicity. nih.govscielo.br

UV Detection: this compound, containing an indole (B1671886) ring, possesses a natural chromophore that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using a UV detector. Spectrophotometric detection is a common modality for tryptophan analysis, often utilizing wavelengths around 280 nm, corresponding to the absorbance maximum of the indole moiety. scielo.brresearchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is often preferred. The indole group of tryptophan and its derivatives is inherently fluorescent. bmglabtech.com This allows for detection at very low concentrations, often in the nanomolar range. bmglabtech.com The method involves exciting the molecule at a specific wavelength (typically around 280-285 nm) and measuring the emitted light at a higher wavelength (around 340-360 nm). nih.govnih.gov Pre-column derivatization with specific fluorescent labeling reagents can further enhance detection limits for tryptophan-containing molecules. nih.govresearchgate.net

ParameterTypical Condition for Tryptophan Metabolite Analysis
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). scielo.brnih.gov
UV Detection Wavelength ~280 nm (for the indole ring) or ~360 nm (for related kynurenine (B1673888) pathway metabolites). researchgate.netnih.gov
Fluorescence Detection Excitation: ~285 nm / Emission: ~350 nm. bmglabtech.com

Gas Chromatography (GC) for Specific Analyses

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of this compound, although it is less common than HPLC for this class of compounds. Due to the low volatility and polar nature of amino acid derivatives, derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.com A common derivatization process is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com While powerful, the requirement for derivatization adds a step to sample preparation.

Coupled Chromatographic-Mass Spectrometric Detection (e.g., LC-MS, GC-MS)

The coupling of chromatography with mass spectrometry (MS) represents the gold standard for the analysis of tryptophan metabolites, offering unparalleled sensitivity and selectivity. nih.govnih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry combines the superior separation capabilities of HPLC with the mass-resolving power of MS. This technique allows for the definitive identification of this compound based on its retention time and its unique mass-to-charge ratio (m/z). It is the predominant method for comprehensive profiling of tryptophan metabolic pathways in biological samples like serum, urine, and cell culture supernatants. tudelft.nlnih.govnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry provides structural information through characteristic fragmentation patterns upon electron ionization. The PubChem database documents a GC-MS spectrum for this compound, indicating its feasibility for analysis. nih.gov The mass spectrum shows key fragment ions that can be used for identification. nih.gov

TechniqueKey Advantages for this compound Analysis
LC-MS High sensitivity and selectivity; no derivatization required; suitable for complex biological matrices. nih.govtudelft.nl
GC-MS Provides detailed structural information from fragmentation patterns; high chromatographic resolution. mdpi.comnih.gov

Mass Spectrometry for Identification and Quantitative Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the unambiguous identification and precise quantification of this compound in research settings.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly interfaced with LC systems. It is particularly well-suited for analyzing polar, thermally labile molecules like this compound, as it typically generates intact protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. soton.ac.ukrsc.org This makes it ideal for determining the molecular weight of the analyte. rsc.org

Tandem Mass Spectrometry (MS/MS): For enhanced specificity, tandem mass spectrometry is employed. In this technique, the intact molecular ion (the "precursor ion") of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed in a second mass analyzer. soton.ac.ukrsc.org This process creates a unique fragmentation fingerprint. The specific transition from a precursor ion to a product ion can be monitored in what is known as Multiple Reaction Monitoring (MRM), a highly sensitive and selective mode for quantification. nih.govsoton.ac.uk

ParameterDescriptionApplication to this compound
Precursor Ion The intact, ionized molecule selected in the first stage of MS/MS.For this compound (C12H12N2O3, Mol. Wt.: 232.23 g/mol ), this would be m/z 233.09 [M+H]+ in positive ion mode. nih.gov
Product Ion(s) Specific fragments generated from the precursor ion after collision with an inert gas.Fragmentation would likely involve the loss of formic acid, water, or cleavage of the side chain, creating a unique pattern for identification and quantification.

Parallel Reaction Monitoring (PRM) for Metabolite Profiling

Parallel Reaction Monitoring (PRM) is a more recent and advanced mass spectrometry technique used for targeted quantitative analysis. It is performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments. diva-portal.org Unlike MRM, which monitors a few predefined product ions, PRM detects all product ions of a selected precursor ion in a high-resolution scan. diva-portal.org

This approach offers several advantages for the analysis of this compound within a larger metabolite panel:

High Specificity: The high-resolution measurement of product ions provides greater confidence in compound identification compared to nominal mass measurements in MRM. diva-portal.org

Retrospective Analysis: Since full MS/MS spectra are collected for each target, the data can be re-examined later for other potential fragments or interferences without needing to re-run the sample.

Method Development: PRM simplifies method development as it doesn't require the pre-selection of specific product ions.

PRM has been successfully used for the quantitative and semi-quantitative targeted analysis of tryptophan metabolites in various biological samples, demonstrating its suitability for complex metabolic studies involving this compound. diva-portal.org

Application of Stable Isotope-Labeled Internal Standards for Quantification

The accurate quantification of this compound in complex biological matrices is fraught with challenges, including matrix effects and variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards (SIL-IS) coupled with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for overcoming these obstacles. nih.govtudelft.nl This approach, known as isotope dilution mass spectrometry (IDMS), provides exceptional accuracy and precision. nih.gov

The principle of IDMS involves adding a known amount of a stable isotope-labeled analogue of the analyte (e.g., this compound labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) to the sample at the earliest stage of analysis. nih.gov Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement, and fragmentation behavior during the analytical process. rsc.org By measuring the ratio of the signal from the endogenous analyte to that of the SIL-IS, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects. nih.gov

For instance, in the analysis of the kynurenine pathway, deuterated standards such as d5-tryptophan and d4-kynurenine are commonly employed. rsc.org A similar strategy can be applied to this compound, where a synthesized N-formyl-dl-[¹³C₁₁, ¹⁵N₂]tryptophan or N-formyl-dl-[d₅]tryptophan would serve as an ideal internal standard. The mass difference between the labeled and unlabeled compound allows for their distinct detection by the mass spectrometer, while their identical chromatographic behavior ensures co-elution. nih.gov

Table 1: Commonly Used Stable Isotopes in Mass Spectrometry

Isotope Natural Abundance (%) Utility in Labeling
²H (Deuterium) 0.015 Relatively inexpensive, but can sometimes exhibit slight chromatographic shifts.
¹³C 1.1 Provides a clean mass shift without significantly altering chemical properties.

The development of a robust LC-MS/MS method for this compound using a SIL-IS would involve optimizing chromatographic separation to resolve it from other tryptophan metabolites and isomers, as well as fine-tuning mass spectrometer parameters for sensitive and specific detection. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound, providing insights into its electronic structure, functional groups, and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the indole ring, the aliphatic side chain, and the formyl group. The chemical shifts of the indole protons are typically found in the aromatic region (δ 7-8 ppm), while the α- and β-protons of the amino acid backbone appear in the aliphatic region (δ 3-5 ppm). bmrb.io The formyl proton will appear as a distinct singlet, likely downfield due to the electron-withdrawing nature of the carbonyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the formyl group will resonate at the downfield end of the spectrum (δ 170-180 ppm). The aromatic carbons of the indole ring will appear in the range of δ 110-140 ppm, while the aliphatic α- and β-carbons will be observed at higher field. researchgate.net

¹⁵N NMR spectroscopy, although less sensitive, can provide valuable information about the nitrogen atoms in the indole ring and the formamido group. The chemical shifts of these nitrogens are sensitive to their hybridization and chemical environment. anu.edu.au

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl-H ~8.2 -
Formyl-C - ~163
α-H ~4.8 -
α-C - ~54
β-H ~3.4 -
β-C - ~28
Indole-NH ~10.9 -
Indole-C2 - ~124
Indole-C3 - ~109
Indole-C4 ~7.6 ~118
Indole-C5 ~7.1 ~119
Indole-C6 ~7.2 ~122
Indole-C7 ~7.5 ~111
Indole-C7a - ~127
Indole-C3a - ~136

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of this compound in its crystalline or amorphous solid forms. nih.gov In the solid state, molecules are often conformationally restricted, and ssNMR can provide insights into the molecular packing, intermolecular interactions, and the presence of any structural disorder. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution NMR, ssNMR can reveal detailed information about the local electronic environment and the orientation of different molecular fragments. nih.gov This technique is particularly useful for characterizing polymorphic forms and for studying the effects of the local environment on the molecular conformation.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears around 3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups are observed in the 2800-3100 cm⁻¹ region. The C=O stretching vibrations of the carboxylic acid and the formyl group will give rise to strong absorption bands in the region of 1600-1750 cm⁻¹. The amide I and amide II bands, arising from the formamido group, are also expected in this region. The aromatic C=C stretching vibrations of the indole ring will be present in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 N-H stretch Indole
3100-2800 C-H stretch Aromatic/Aliphatic
~1720 C=O stretch Carboxylic Acid
~1680 C=O stretch (Amide I) Formyl
~1530 N-H bend (Amide II) Formyl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are highly sensitive techniques for the detection and quantification of this compound, owing to the presence of the indole ring, which is a strong chromophore and fluorophore.

The UV-Vis absorption spectrum of this compound is dominated by the π→π* transitions of the indole ring. It is expected to show a strong absorption maximum at around 280 nm, with a shoulder at approximately 290 nm, which is characteristic of tryptophan and its derivatives. researchgate.net The molar absorptivity at these wavelengths can be used for the quantitative analysis of the compound in solution, following the Beer-Lambert law.

Fluorescence spectroscopy offers even greater sensitivity for the detection of this compound. Upon excitation with UV light, typically around 280-295 nm, the indole ring emits fluorescence in the range of 340-360 nm. atlantis-press.comomlc.org The exact emission maximum and quantum yield are sensitive to the local environment, such as solvent polarity and the presence of quenching agents. nih.gov This sensitivity can be exploited to study the interactions of this compound with other molecules. The fluorescence properties of N-acetyl-tryptophanamide are often used as a model to understand the behavior of tryptophan residues in different environments.

Table 4: Spectroscopic Properties of the Indole Chromophore

Technique Excitation/Absorption Maximum (nm) Emission Maximum (nm)
UV-Vis Spectroscopy ~280 -

Immunological Detection Methods

Immunological techniques offer a sensitive and specific approach for the detection and quantification of this compound and its related metabolites in complex biological samples. These methods are particularly valuable in studying the role of tryptophan oxidation in various physiological and pathological processes.

Development and Validation of Polyclonal Antiserum for N-Formylkynurenine

A significant advancement in the study of tryptophan oxidation has been the development of a polyclonal antiserum specifically targeting N-formylkynurenine (NFK), a key product of tryptophan oxidation. nih.govnih.gov This immunological tool provides a novel approach for detecting NFK in oxidized proteins. nih.gov

The development process involved the synthesis of a hapten, 4-(2-formamidobenzoyl)-butyric acid, which mimics the structure of NFK. nih.gov This synthetic hapten was then conjugated to a carrier protein to elicit an immune response in rabbits, leading to the generation of polyclonal antibodies. nih.gov

The validation of the antiserum is a critical step to ensure its specificity and sensitivity. Various techniques have been employed for this purpose, including:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to determine the titer of the antiserum and its cross-reactivity with related molecules. For instance, the anti-NFK polyclonal serum showed minimal cross-reactivity to unirradiated myoglobin (B1173299) but a significant increase in cross-reactivity with increasing exposure to singlet oxygen, which induces the formation of NFK. nih.gov

Western Blotting: This technique confirms the antiserum's ability to detect NFK in specific protein bands separated by gel electrophoresis. Western blot analysis has corroborated ELISA data, showing increased detection of NFK in photooxidized myoglobin. nih.gov

Specificity Confirmation: The specificity of the antiserum is further confirmed by using proteins with and without tryptophan residues and by chemically modifying tryptophan residues to prevent NFK formation. For example, treatment of myoglobin with N-bromosuccinimide (NBS) to modify its tryptophan residues to oxindoles eliminated the cross-reactivity with the anti-NFK antiserum. nih.gov

The sensitivity of the antiserum has been demonstrated by its ability to detect NFK in proteins with a low number of tryptophan residues, such as human superoxide (B77818) dismutase 1 (hSOD1), which contains only a single tryptophan residue. nih.gov

Table 1: Validation of Anti-NFK Polyclonal Antiserum

Validation MethodProtein ModelKey FindingsReference
ELISAPhotooxidized MyoglobinIncreased cross-reactivity with increased photooxidation time. nih.gov
Western BlotPhotooxidized MyoglobinCorroborated ELISA data, showing a clear band for oxidized myoglobin. nih.gov
Specificity TestNBS-treated MyoglobinElimination of cross-reactivity after tryptophan modification. nih.gov
Sensitivity TestCarbonate-radical oxidized hSOD1Successful detection of NFK from a single tryptophan residue. nih.gov

Applications in Oxidized Protein Analysis and Tryptophan Residue Modification

The validated polyclonal antiserum against NFK has proven to be a valuable tool for investigating the oxidative modification of tryptophan residues in various proteins and biological systems.

One of the primary applications is the detection of oxidized proteins in complex mixtures. For example, the antiserum has been successfully used to detect NFK residues in photooxidized milk, demonstrating its utility in analyzing protein mixtures. nih.gov This is particularly important for understanding the impact of oxidative stress on food products and biological samples.

Furthermore, this immunological approach offers a simpler and higher-throughput alternative to traditional methods like mass spectrometry for studying tryptophan oxidation. nih.gov While mass spectrometry provides detailed molecular information, immunological methods such as ELISA and Western blotting allow for a more rapid screening of a large number of samples to assess the extent of tryptophan oxidation. nih.govnih.gov

The anti-NFK antiserum can also be employed to investigate the specific conditions that lead to the oxidation of tryptophan to NFK. nih.gov By exposing proteins to different types of oxidative stress (e.g., photooxidation, radical-mediated oxidation), researchers can use the antiserum to quantify the resulting NFK formation and gain insights into the mechanisms of protein damage.

Table 2: Applications of Anti-NFK Antiserum in Protein Analysis

Application AreaProtein StudiedAnalytical TechniqueSignificanceReference
Oxidized Protein Detection in MixturesMilk ProteinsWestern BlotDemonstrates utility in complex biological samples. nih.gov
Analysis of Single Tryptophan OxidationHuman SOD1ELISA, Western BlotHighlights the high sensitivity of the antiserum. nih.gov
Mechanistic Studies of Protein OxidationMyoglobinELISA, Western BlotAllows for the study of different oxidative stressors. nih.gov

It is important to note that while these immunological methods are powerful, careful interpretation of the results is necessary, especially when using techniques like SDS-PAGE, which have been shown to potentially induce artificial oxidation of tryptophan residues. nih.gov

Molecular Interactions and Biochemical Roles of N Formyl Dl Tryptophan and Its Derivatives

The biochemical significance of N-formylated compounds, particularly those derived from tryptophan, is centered on their interactions with specific enzymes that regulate crucial cellular processes. These interactions range from serving as substrates for deformylation, a key step in bacterial protein maturation, to being products of metabolic pathways that influence immune responses.

Computational Chemistry and Molecular Modeling Studies of N Formyl Dl Tryptophan

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are foundational to understanding the electronic makeup of N-Formyl-dl-tryptophan. These approaches solve approximations of the Schrödinger equation to determine the molecule's wavefunction and electron density, from which numerous properties can be derived.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govnih.gov DFT calculations are instrumental in determining the molecular properties of tryptophan derivatives by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov Studies on L-tryptophan and its analogs using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), have successfully computed key molecular parameters. bohrium.comx-mol.net

These calculations yield a wealth of information, including:

Optimized Geometries: Determination of the most stable three-dimensional structure by finding the minimum energy conformation, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which helps in the structural characterization of the molecule. x-mol.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and optical properties. For the L-tryptophan dimer, this gap was calculated to be 4.774 eV. x-mol.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites susceptible to intermolecular interactions. bohrium.com

Reactivity Descriptors: Conceptual DFT provides tools to quantify reactivity. Fukui functions, for instance, identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. doi.orgmdpi.com

Table 1: Molecular Properties of Tryptophan Derivatives Calculated via DFT
PropertyDescriptionTypical Calculation MethodReference
Optimized GeometryProvides equilibrium bond lengths and angles.B3LYP/6-311++G(d,p) bohrium.com
HOMO-LUMO GapEnergy difference between frontier orbitals, indicating reactivity.B3LYP/6-311++G(d,p) x-mol.net
Dipole MomentMeasure of the molecule's overall polarity.B3LYP/6-311++G(d,p) x-mol.net
Vibrational FrequenciesCorresponds to IR and Raman spectral peaks.B3LYP/6-311++G(d,p) x-mol.net
Atomic ChargesDistribution of electron density among atoms (e.g., Mulliken charges).B3LYP/6-311++G(d,p) x-mol.net

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure by approximating the electron-electron repulsion as an average field. wikipedia.orgphysicsforums.com

While HF is a crucial starting point, it neglects the detailed effects of electron correlation—the way electrons dynamically avoid each other. physicsforums.com To achieve higher accuracy, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method that introduces a correction to the HF energy to account for electron correlation. physicsforums.comjoshuagoings.com This makes MP2 significantly more reliable for predicting energies and molecular properties where electron correlation is important. arxiv.org

Computational studies on tryptophan and its close analog, N-acetyl-L-tryptophan-N-methylamide (NATMA), have utilized these methods. For instance, NATMA's conformational space has been explored using ab initio calculations at the RHF/3-21G and RHF/6-31G(d) levels of theory. conicet.gov.arresearchgate.net Furthermore, higher-level MP2 calculations with extensive basis sets like 6-311++G** have been used for accurate geometry optimizations of tryptophan conformers, demonstrating the power of these methods in refining electronic structures. researchgate.net

Conformational Landscape Exploration and Energy Minima Identification

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous different three-dimensional shapes, or conformations. Mapping this complex potential energy surface to identify stable, low-energy conformers is critical for understanding its biological function and properties. springernature.com

Computational chemists explore this conformational landscape through systematic or stochastic searches. This process involves rotating the key torsional angles of the molecule—specifically the backbone angles phi (φ) and psi (ψ) and the side-chain angles chi1 (χ1) and chi2 (χ2)—and calculating the energy of each resulting structure. The identified low-energy structures, or local minima, represent the molecule's stable conformers.

Extensive research on L-tryptophan and NATMA provides a clear blueprint for this process:

Tryptophan: A theoretical study at the B3LYP/cc-pVTZ level predicted 40 stable conformations of neutral tryptophan existing within a narrow energy range of 10 kJ/mol. cyberleninka.ru Another detailed search identified 45 distinct local minima. researchgate.net

N-acetyl-L-tryptophan-N-methylamide (NATMA): As a capped analog, NATMA is an excellent model for the tryptophan residue in a peptide chain. Ab initio and DFT studies have located between 34 and 77 unique minima on its potential energy hypersurface, highlighting a rich and complex conformational landscape. researchgate.netresearchgate.net

These studies consistently show that intramolecular hydrogen bonds, such as between the amino group and the carboxylic acid group, play a crucial role in stabilizing certain conformers. cyberleninka.ru The relative populations of these conformers at a given temperature can be estimated using statistical mechanics principles based on their calculated energies. researchgate.net

Table 2: Number of Conformers Identified for Tryptophan and Analogs in Computational Studies
MoleculeComputational MethodNumber of Conformers FoundReference
L-TryptophanDFT/B3LYP/cc-pVTZ40 cyberleninka.ru
L-TryptophanDFT/B3LYP/6-311G*45 researchgate.net
NATMARHF/3-21G36 conicet.gov.ar
NATMARHF/6-31G(d) & B3LYP/6-31G(d)35 & 34 researchgate.net
NATMADFT/6-31g(d)77 researchgate.net

Excited State Calculations and Optoelectronic Properties

The optoelectronic properties of this compound are dominated by its indole (B1671886) side chain, which acts as a chromophore, absorbing and emitting UV light. Understanding its behavior upon light absorption is key to interpreting fluorescence spectroscopy data.

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for investigating the electronic excited states of molecules like tryptophan. scirp.orgresearchgate.net TD-DFT calculations can predict several key properties:

Absorption Spectra: By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can simulate the UV absorption spectrum. For tryptophan, the near-UV spectrum is characterized by two overlapping π → π* transitions, leading to the ¹La and ¹Lb excited states. researchgate.net

Oscillator Strengths: This property determines the intensity of an electronic transition, allowing for a more quantitative comparison with experimental spectra.

Circular Dichroism (CD): TD-DFT can model CD spectra, which are particularly sensitive to the chiral environment and conformation of the molecule. This has been successfully applied to tryptophan-containing peptides to understand how coupled indole chromophores interact. nih.gov

Studies on indole have shown that its excited-state dynamics can be complex, involving transitions between the bright ¹La/¹Lb states and dark states, which influences the fluorescence quantum yield and lifetime. chemrxiv.org The conformation of the amino acid side chain and the surrounding solvent environment can significantly modulate these photophysical properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of individual conformations, molecules are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the motion of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior.

Investigation of this compound and Derivatives in Complex Environments

MD simulations treat atoms as classical particles moving according to Newton's laws of motion. The forces between atoms are calculated using a pre-defined potential energy function known as a force field (e.g., CHARMM, AMBER). nih.gov This approach allows for the simulation of large systems, such as a solute molecule surrounded by thousands of solvent molecules, for timescales ranging from nanoseconds to microseconds.

For a molecule like this compound, MD simulations are invaluable for studying its behavior in biologically relevant environments, such as an aqueous solution:

Solvation and Hydration: MD can reveal how water molecules arrange around the solute, forming a hydration shell, and how hydrogen bonds are formed and broken over time. bonvinlab.org

Conformational Dynamics: Simulations can track the transitions between different stable conformations identified by quantum mechanics, revealing the flexibility of the molecule and the timescales of these changes.

Environmental Effects: The inclusion of an explicit solvent is critical for accurate modeling. Simulations of proteins have shown that in vacuo (gas phase) calculations can overestimate molecular motion, while simulations in a water box provide results that agree well with experimental data. nih.gov

The standard protocol for such a simulation involves placing the molecule in a box of water, adding ions to neutralize the system, minimizing the energy, and then simulating the system's evolution at a constant temperature and pressure (NPT ensemble) to mimic experimental conditions. bonvinlab.org Analysis of the resulting trajectory provides detailed information on the dynamic stability and intermolecular interactions of this compound in solution.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in understanding the structure-activity relationships (SAR) of molecules that interact with enzymes in the tryptophan metabolic pathway. These studies aid in the design of more potent and specific inhibitors or ligands.

Ligand-Based and Receptor-Based Pharmacophore Modeling for Interactions

Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach can be broadly categorized into ligand-based and receptor-based methods. researchgate.netresearchsquare.comnih.gov

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown. mdpi.com This method involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchsquare.com

Receptor-based pharmacophore modeling , on the other hand, is utilized when the 3D structure of the target protein is available. nih.gov This approach involves analyzing the active site of the receptor to identify key interaction points. researchgate.net The resulting pharmacophore model represents the complementary features that a ligand must possess to bind effectively to the active site. nih.gov For instance, a pharmacophore model for an inhibitor of an enzyme in the kynurenine (B1673888) pathway was developed and validated, leading to the identification of a compound with a Kᵢ of 34 µM. researchgate.net

The following table outlines the key features of ligand-based and receptor-based pharmacophore modeling.

Modeling ApproachBasis of Model GenerationKey RequirementsApplication
Ligand-BasedAlignment of known active ligands to identify common chemical features. mdpi.comA set of structurally diverse molecules with known biological activities. mdpi.comUsed when the 3D structure of the target is unknown. mdpi.com
Receptor-BasedAnalysis of the active site of a known receptor structure to define key interaction points. nih.govA high-resolution 3D structure of the target protein-ligand complex. nih.govUsed for virtual screening and to design ligands with improved binding affinity. nih.gov

Computational Design and Prediction of Enzyme Inhibitors and Ligands

Computational methods play a crucial role in the rational design and prediction of enzyme inhibitors and ligands targeting the tryptophan metabolism pathway. nih.gov These approaches accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties.

Structure-based drug design is a prominent strategy that utilizes the three-dimensional structure of a target enzyme, such as indoleamine 2,3-dioxygenase (IDO), to design inhibitors. nih.govresearchgate.net For example, the well-known IDO inhibitor Epacadostat was developed to bind to the iron hemoglobin within the ligand pocket of IDO, thereby inhibiting its activity. nih.gov

Computational techniques like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) are employed to predict the binding affinity and mode of interaction of potential inhibitors. researchgate.net These methods allow for the rapid screening of large compound libraries to identify molecules that are likely to bind to the target enzyme. researchgate.net The general process of computational enzyme inhibitor design often involves creating a "theozyme," which is an idealized active-site model incorporating a quantum mechanically calculated transition state and key functional groups from amino acid side chains necessary for stabilizing this transition state. researchgate.net

Systems Biology Approaches in Tryptophan Metabolism

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems, such as the tryptophan metabolic pathway.

Mathematical Modeling of Metabolic Networks Involving N-Formylkynurenine

Mathematical models of metabolic pathways provide a quantitative framework for understanding and predicting the behavior of these complex systems. nih.govdergipark.org.tr A mathematical model of the kynurenine pathway of tryptophan metabolism has been developed to investigate the effects of factors like vitamin B-6 deficiency and tryptophan loading. nih.gov This model incorporates data on enzyme kinetics and the transport of tryptophan between different tissues. nih.gov

The model was able to successfully simulate the metabolic consequences of graded reductions in cellular pyridoxal 5'-phosphate (PLP), the active form of vitamin B-6 and a cofactor for kynureninase and kynurenine aminotransferase. nih.gov The simulations accurately predicted the observed increases in 3-hydroxykynurenine and decreases in kynurenic acid and anthranilic acid in moderate deficiency, as well as the rise in kynurenine and xanthurenic acid in more severe deficiency. nih.gov Furthermore, the model could simulate the effects of tryptophan loading and the induction of tryptophan 2,3-dioxygenase (TDO), providing insights into the metabolic alterations seen in users of oral contraceptives. nih.gov Such models are valuable tools for complementing experimental research and for generating new hypotheses about metabolic regulation. nih.govfrontiersin.orgwikipedia.org

Integration of Omics Data for Comprehensive Pathway Analysis

The integration of multiple "omics" datasets, such as transcriptomics, proteomics, and metabolomics, provides a holistic view of metabolic pathways like tryptophan metabolism. nih.govnih.govfrontiersin.org Pathway enrichment analysis is a common method used to interpret these large datasets by identifying metabolic pathways that are significantly represented. nsf.gov

By combining different omics data, researchers can gain a more comprehensive understanding of how genetic variations and environmental factors influence metabolic phenotypes. biorxiv.org For example, integrating genetic and transcriptomic data has helped identify driver mutations in cancer. nsf.gov In the context of tryptophan metabolism, multi-omics analysis can reveal how changes in gene expression, protein levels, and metabolite concentrations are coordinated.

A study integrating fecal metagenome and serum metabolome data in swine identified the tryptophan metabolic pathway as a key influencer of residual feed intake. frontiersin.org This analysis revealed correlations between specific gut microbes and the levels of tryptophan metabolites like serotonin (B10506). frontiersin.org Such integrated approaches are powerful for generating new hypotheses and for identifying potential biomarkers and therapeutic targets. biorxiv.org

The following table lists the different types of omics data and their contribution to pathway analysis.

Omics TypeInformation ProvidedApplication in Tryptophan Metabolism Analysis
GenomicsDNA sequence and genetic variations.Identifying genetic predispositions to altered tryptophan metabolism.
TranscriptomicsGene expression levels (RNA). nih.govUnderstanding how the expression of enzymes in the kynurenine pathway is regulated.
ProteomicsProtein abundance and post-translational modifications.Quantifying the levels of key enzymes like IDO and TDO.
MetabolomicsConcentrations of small molecule metabolites. frontiersin.orgMeasuring the levels of tryptophan, N-formylkynurenine, and other pathway intermediates.

Future Research Directions for N Formyl Dl Tryptophan

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate quantification of N-Formyl-dl-tryptophan and its metabolites in biological matrices is challenging due to its low physiological concentrations and potential instability. Future research must focus on overcoming the limitations of current analytical techniques. While methods like high-performance liquid chromatography (HPLC) with UV detection are used, their sensitivity can be insufficient for subtle metabolic studies. scienceopen.com Furthermore, detecting metabolites like N-formyl-kynurenine can be problematic, as modifications to the molecule can significantly decrease UV absorbance, necessitating indirect measurement approaches. nih.gov

Future advancements should concentrate on:

Advanced Mass Spectrometry (MS) Techniques: Developing highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods will be crucial. These can provide definitive structural identification and precise quantification even at very low levels. acs.org

Novel Derivatization Strategies: Creating new derivatizing agents that react specifically with the formyl group or other parts of the molecule could enhance detection by UV or fluorescence detectors, improving both selectivity and sensitivity. scienceopen.com

Biosensor Development: The design of enzyme- or antibody-based biosensors could enable real-time, on-site monitoring of this compound levels in various samples, moving beyond traditional laboratory-based analyses. nih.gov

Optical and Spectroscopic Probes: Research into novel fluorescent or colorimetric probes that selectively react with this compound could offer new avenues for cellular imaging and high-throughput screening assays. nih.govmdpi.com

Analytical ApproachCurrent LimitationsFuture Research FocusPotential Impact
HPLC-UVLow sensitivity for trace amounts; variable UV absorbance of derivatives. nih.govDevelopment of post-column derivatization techniques.Enhanced detection in standard laboratory setups.
Mass Spectrometry (MS)Ion suppression from complex matrices; potential for in-source degradation.Hyphenation with advanced separation techniques (e.g., ion mobility); stable isotope labeling.Gold-standard for quantification and metabolic flux analysis.
Fluorescence SpectroscopyNative molecule is not strongly fluorescent.Design of specific fluorescent derivatization agents or molecular probes. scienceopen.comEnabling cellular imaging and high-throughput assays.
BiosensorsNot currently available for this specific molecule.Immobilization of specific enzymes or antibodies on transducer surfaces.Real-time, portable, and cost-effective detection systems.

Advancements in Asymmetric and Stereoselective Synthesis of N-Formyl-L-tryptophan

While this compound is the subject of general study, the L-enantiomer is the biologically relevant form produced by enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). qmul.ac.ukfrontiersin.org Efficiently producing enantiomerically pure N-Formyl-L-tryptophan is essential for detailed biological and pharmacological studies. Current methods for synthesizing tryptophan analogues often rely on chiral auxiliaries or enzymatic resolution. rsc.org

Future synthetic research should aim to:

Develop Novel Chiral Catalysts: The design of new transition metal catalysts or organocatalysts could enable direct, highly enantioselective formylation of tryptophan precursors.

Refine Chiral Auxiliary Methods: Improving existing strategies, such as those using Schöllkopf auxiliaries or chiral Ni(II)-complexes, could lead to higher yields and diastereoselectivity under more convenient reaction conditions. nih.govresearchgate.net

Chemoenzymatic Approaches: Combining chemical synthesis with enzymatic resolution or transformation steps could provide highly efficient and scalable routes to the desired L-enantiomer.

Synthetic StrategyPrincipleReported Application for Trp AnalogsFuture Direction for N-Formyl-L-tryptophan
Chiral Ni(II)-ComplexesAsymmetric alkylation of a glycine (B1666218) equivalent.Achieved 74% yield and excellent diastereoselectivity for an aza-tryptophan derivative. researchgate.netAdaptation of the complex for stereocontrolled synthesis of the formylated product.
Schöllkopf Chiral AuxiliaryStereoselective synthesis using a chiral bis-lactim ether.Successfully used for the synthesis of new tricyclic tryptophan derivatives. nih.govApplication to N-formyl-protected precursors to ensure high enantiomeric excess.
Strecker Synthesis with Chiral AminesUse of chiral amines like (S)-methylbenzylamine as auxiliaries.Established a facile route for various indole-substituted (S)-tryptophans. rsc.orgOptimization of the Strecker reaction conditions for the N-formyl variant.
Enzymatic ResolutionUse of enzymes like N-acylase to resolve racemates.A common final step in producing enantiomerically pure tryptophan analogues. rsc.orgScreening for novel enzymes that can directly resolve this compound with high efficiency.

Further Elucidation of Non-Canonical Metabolic Fates and their Biological Impact

The canonical fate of N-formylkynurenine (the immediate downstream metabolite of tryptophan oxidation) is its rapid hydrolysis to kynurenine (B1673888). biorxiv.orgresearchgate.net However, emerging research suggests that this view is incomplete. Recent studies have identified a novel, non-enzymatic branch of tryptophan catabolism where N-formylkynurenine can form conjugates with biological nucleophiles. biorxiv.org This suggests that the N-formyl group imparts unique reactivity, and N-Formyl-tryptophan's metabolites may have biological roles beyond being simple intermediates.

Key areas for future investigation include:

Identifying Novel Conjugates: Systematically identifying the range of biological molecules (e.g., thiols like glutathione) that can react with N-formylkynurenine under physiological conditions.

Biological Activity of Metabolites: Determining the functional impact of these novel conjugates on cellular processes, as they may be involved in regulating immunity, neuropathology, and age-related processes like lens aging. biorxiv.org

Role of D-Enantiomer Metabolism: While L-tryptophan is the primary substrate for IDO and TDO, these enzymes can also process D-tryptophan. qmul.ac.uk The metabolic fate and potential biological roles of N-Formyl-D-tryptophan and its downstream products are largely unexplored and warrant investigation.

Metabolic PathwayDescriptionKey MetaboliteFuture Research Question
Canonical Kynurenine PathwayEnzymatic hydrolysis of N-formylkynurenine by arylformamidase. biorxiv.orgKynurenineWhat factors regulate the efficiency of this hydrolysis step?
Non-Canonical Nucleophile ScavengingNon-enzymatic reaction of N-formylkynurenine with biological nucleophiles (e.g., thiols). biorxiv.orgNFK-Thiol AdductsWhat is the biological significance of this pathway in immunity and oxidative stress? biorxiv.org
D-Tryptophan CatabolismMetabolism of the D-enantiomer, which can be a substrate for IDO. qmul.ac.ukN-Formyl-D-kynurenineDoes the D-pathway generate unique metabolites with distinct biological functions?

Exploration of this compound as a Chemical Probe in Cell Biology and Enzymology

Chemical probes are essential tools for studying biological systems. While this compound itself is a native metabolite, its unique structure can be leveraged to design powerful research tools. Tryptophan analogues, particularly those with modifications like fluorination, are already used as probes to investigate protein microenvironments and interactions. nih.govspringernature.com

Future research could develop this compound derivatives as probes to:

Investigate Enzyme Mechanisms: Synthesizing non-hydrolyzable or isotopically labeled versions of N-Formyl-tryptophan could help probe the active sites and catalytic mechanisms of enzymes like IDO, TDO, and arylformamidase.

Study Protein-Ligand Interactions: The formyl group alters the hydrogen bonding capacity of the indole (B1671886) nitrogen. Using N-Formyl-tryptophan in peptide synthesis could help elucidate the role of this specific hydrogen bond in protein structure and function.

Develop Imaging Agents: Attaching fluorescent tags or positron-emitting isotopes to N-Formyl-tryptophan could create imaging agents to visualize tryptophan metabolism in living cells and organisms, potentially identifying regions of high IDO/TDO activity, such as in tumors.

Probe TypeProposed ModificationResearch ApplicationRationale
Enzyme Mechanism ProbeIsotopic labeling (e.g., 13C, 15N) on the formyl group or indole ring.Elucidate the catalytic mechanism of arylformamidase.Allows tracking of bond cleavage and formation using NMR or MS.
Protein Interaction ProbeFluorination at positions on the indole ring (e.g., 5-fluoro-N-formyl-tryptophan).Quantify electrostatic contributions to protein-ligand binding. nih.gov19F NMR is highly sensitive to the local chemical environment. springernature.com
Cellular Imaging AgentConjugation to a fluorophore or development of a PET tracer (e.g., 18F).Visualize regions of high tryptophan catabolism in vivo.Could serve as a diagnostic tool for inflammatory diseases or cancer where IDO is upregulated. nih.gov

Integrated Computational and Experimental Approaches to Elucidate Complex Interactions

The synergy between computational modeling and experimental validation provides a powerful paradigm for understanding complex molecular systems. For N-Formyl-tryptophan, this integrated approach can offer insights that are inaccessible through either method alone. Computational studies have already been used to analyze the conformational space of N-formyl-L-tryptophanamide, with theoretical findings aligning well with experimental X-ray crystallography data. africaresearchconnects.com

Future integrated research should focus on:

Molecular Dynamics Simulations: Simulating the interaction of N-Formyl-L-tryptophan and its metabolites with enzymes like IDO and arylformamidase to predict binding modes and guide the design of inhibitors or probes.

Quantum Mechanics (QM) Calculations: Using QM methods to accurately predict the reactivity of N-formylkynurenine with various biological nucleophiles, complementing experimental studies of non-canonical metabolic pathways. acs.org

In Silico Screening and Design: Employing computational tools to design novel tryptophan analogues with specific properties (e.g., enhanced fluorescence, enzyme inhibition) before undertaking their chemical synthesis and experimental testing.

Computational MethodExperimental CounterpartSynergistic GoalReference for Approach
Molecular Dynamics (MD) SimulationX-ray Crystallography, NMR SpectroscopyTo understand the dynamic behavior and conformational stability of N-Formyl-tryptophan in protein binding pockets. africaresearchconnects.com
Quantum Mechanics (QM) / DFTEnzyme Kinetics, Mass SpectrometryTo predict reaction mechanisms and rate constants for metabolic transformations and compare with measured values. acs.org
Virtual Ligand ScreeningHigh-Throughput Screening (HTS) AssaysTo identify novel inhibitors or substrates of tryptophan-metabolizing enzymes before experimental validation.N/A
Conformational Space AnalysisCircular Dichroism, X-ray CrystallographyTo predict the most stable structures of the molecule and its derivatives and validate them experimentally. africaresearchconnects.com

Q & A

Q. What are the recommended methods for synthesizing N-Formyl-DL-tryptophan in laboratory settings?

this compound is synthesized via formylation of DL-tryptophan using formic acid or acetic-formic anhydride under controlled conditions. Key steps include:

  • Reagent selection : Use Boc-protected intermediates (e.g., Boc-Trp(For)-OH) to prevent side reactions during formylation .
  • Temperature control : Maintain anhydrous conditions at 0–4°C to minimize racemization .
  • Purification : Employ recrystallization or reverse-phase HPLC to isolate the product, ensuring >98% purity (verified via NMR and mass spectrometry) .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a multi-technique approach:

  • IR spectroscopy : Identify characteristic peaks for formamide (1650–1700 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .
  • NMR analysis : Use 1H^1H-NMR to resolve indole protons (δ 7.0–7.5 ppm) and formyl protons (δ 8.1–8.3 ppm) .
  • Chromatography : Compare retention times with commercial standards using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What storage conditions ensure the stability of this compound?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Solvent : Lyophilize and store in anhydrous DMSO or ethanol for long-term stability .
  • Purity monitoring : Periodically validate purity via HPLC to detect hydrolyzed byproducts (e.g., free tryptophan) .

Advanced Research Questions

Q. How does this compound modulate immune responses in experimental models?

this compound may interact with indoleamine 2,3-dioxygenase (IDO) pathways, analogous to tryptophan catabolism in immune tolerance. Methodological considerations include:

  • In vitro assays : Co-culture with dendritic cells or T cells, measuring cytokine profiles (e.g., IFN-γ suppression via ELISA) .
  • Metabolite tracking : Quantify kynurenine levels (IDO activity marker) using LC-MS .
  • Dose optimization : Test 0.1–10 mM concentrations to balance immunosuppressive effects and cytotoxicity .

Q. What strategies resolve discrepancies in reported purity levels of this compound across suppliers?

Discrepancies often arise from analytical method variability. To reconcile

  • Cross-validation : Compare HPLC (UV detection at 280 nm) and 1H^1H-NMR integration for quantitative purity .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify contaminants (e.g., residual formic acid or acetylated byproducts) .
  • Supplier audits : Request certificates of analysis (CoA) detailing testing protocols and reference standards .

Q. How can enantiomeric resolution of this compound be achieved for mechanistic studies?

  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate D- and L-forms .
  • Enzymatic resolution : Treat with L-specific acylases to hydrolyze the L-enantiomer, leaving D-N-formyl-tryptophan intact .
  • Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown in ethanol/water .

Q. What experimental designs mitigate batch-to-batch variability in preclinical studies using this compound?

  • Standardized sourcing : Use a single supplier with documented synthesis protocols (e.g., Thermo Scientific™) .
  • In-house validation : Pre-test each batch in cell viability assays (e.g., MTT) and adjust concentrations accordingly .
  • Blinded dosing : Implement randomization and blinding to reduce bias in animal or in vitro studies .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response data for this compound in cellular assays?

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates caused by compound precipitation .
  • Multiplicity correction : Use Tukey’s HSD for post-hoc comparisons across dose groups .

Q. What protocols ensure reproducibility in measuring this compound’s solubility and stability in buffer systems?

  • Solubility screening : Test in PBS, DMEM, and HEPES at pH 7.4 using nephelometry to detect precipitation .
  • Stability assays : Incubate at 37°C for 24–72 hours, quantifying degradation via UV-Vis spectrophotometry (λ = 280 nm) .
  • Data documentation : Adhere to NIH guidelines for reporting experimental conditions (e.g., buffer composition, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.